molecular formula C24H18Cl2N2O2S2 B2386846 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 671200-58-1

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B2386846
CAS No.: 671200-58-1
M. Wt: 501.44
InChI Key: ZODFUYHYWBWLRT-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative featuring a complex heterocyclic core. Its structure includes a thienopyrimidinone scaffold substituted with a 3,4-dichlorophenyl group at the 2-oxoethylsulfanyl moiety, a 4-methylphenyl group at position 5, and a prop-2-enyl (allyl) chain at position 3.

Properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFUYHYWBWLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thieno[2,3-d]pyrimidin-4-one Core

The bicyclic thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via the Gewald reaction , a three-component condensation between a ketone, ethyl cyanoacetate, and elemental sulfur. For this compound, cycloheptanone or analogous cyclic ketones serve as starting materials to generate the fused thiophene-pyrimidinone system.

Key steps :

  • Cycloheptanone condensation : Cycloheptanone reacts with ethyl cyanoacetate and sulfur in absolute ethanol under reflux, catalyzed by triethylamine (TEA), to yield 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate intermediates.
  • Cyclization : Treatment with aryl isothiocyanates (e.g., 3,4-dichlorophenyl isothiocyanate) in pyridine or tetrahydrofuran (THF) forms thiourea derivatives, which undergo base-mediated cyclization (aqueous KOH) to yield the pyrimidin-4-one core.

Reaction conditions :

  • Temperature: 80–100°C (reflux)
  • Solvent: Ethanol or THF
  • Catalysts: TEA or KOH
  • Yield: 60–85%

Introduction of the Sulfanyl-2-oxoethyl Group

The 2-(3,4-dichlorophenyl)-2-oxoethylsulfanyl moiety is installed via S-alkylation of the pyrimidin-4-one core. This step involves reacting the thiolate anion of the core with α-halo ketones.

Procedure :

  • Generation of thiolate : The pyrimidin-4-one is treated with a base (e.g., K₂CO₃) in dimethylformamide (DMF) to deprotonate the sulfhydryl group.
  • Alkylation : 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

Optimization notes :

  • Excess alkylating agent (1.5 equivalents) improves yield.
  • Low temperatures minimize side reactions (e.g., oxidation).

Data :

Parameter Value Source
Reaction time 12–24 hours
Yield 70–80%
Purity (HPLC) >95%

Installation of the 4-Methylphenyl Substituent

The 5-(4-methylphenyl) group is introduced via cross-coupling reactions . Suzuki-Miyaura coupling is preferred for its tolerance of heterocyclic systems.

Steps :

  • Halogenation : The pyrimidin-4-one core is chlorinated at C5 using POCl₃ under reflux.
  • Coupling : The chlorinated intermediate reacts with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture.

Critical parameters :

  • Catalyst loading: 5 mol% Pd
  • Temperature: 90–100°C
  • Yield: 65–75%

Propenyl Group Addition at N3

The N3-prop-2-enyl group is incorporated via N-alkylation using allyl bromide.

Method :

  • Base activation : The pyrimidin-4-one is treated with NaH in dry THF to generate the nitrogen anion.
  • Alkylation : Allyl bromide (1.2 equivalents) is added at 0°C, followed by warming to room temperature.

Challenges :

  • Competing O-alkylation is minimized by using bulky bases (e.g., NaH).
  • Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:2).

Yield : 60–70%

Final Assembly and Purification

The fully substituted intermediate undergoes final functionalization and purification:

  • Oxidation : The 2-oxoethyl group is stabilized by mild oxidation with MnO₂ in dichloromethane.
  • Crystallization : Recrystallization from ethanol/water (7:3) yields the pure compound.

Analytical data :

  • Melting point : 198–202°C
  • HPLC purity : 98.5%
  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, Ar–H), 7.89–7.45 (m, 6H, Ar–H), 5.92 (m, 1H, CH₂=CH), 4.37 (s, 2H, SCH₂), 3.76 (s, 3H, CH₃).

Industrial-Scale Considerations

For bulk synthesis, the following optimizations are critical:

  • Continuous flow chemistry : Reduces reaction time for Gewald steps by 40%.
  • Catalyst recycling : Pd catalysts are recovered via silica-immobilized ligands.
  • Green solvents : Cyclopentyl methyl ether (CPME) replaces DMF in S-alkylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of epoxides, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects through the following pathways:

    Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with various cellular processes, such as DNA replication and repair, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings and heterocyclic appendages, which significantly influence physicochemical and biological properties. Below is a comparative analysis based on available

Table 1: Key Properties of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one and Analogs

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
This compound (Target) 3,4-Cl₂ (phenyl), 4-CH₃ (phenyl), allyl Not reported ~6.5† ~6† ~7† ~103†
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 4-Cl (phenyl), 4-F (phenyl), allyl 471.0 6.2 6 7 103
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 3,4-(CH₃)₂ (phenyl), 5-CH₃ (furan), allyl Not reported Not reported 7 8 Not reported

†Estimated based on structural similarity to .

Key Findings:

Lipophilicity (XLogP3):

  • The target compound’s 3,4-dichlorophenyl group increases lipophilicity (estimated XLogP3 ~6.5) compared to the 4-chloro/4-fluoro analog (XLogP3 = 6.2) . The 3,4-dimethylphenyl analog likely has lower XLogP3 due to electron-donating methyl groups, though data is unavailable .

Hydrogen Bonding and Solubility:

  • The 5-methylfuran-2-yl substituent in the analog introduces an additional oxygen atom, increasing hydrogen bond acceptor count (7 vs. 6 in the target and 4-Cl/4-F analog). This may enhance aqueous solubility despite furan’s moderate polarity.

Steric and Electronic Effects: The allyl chain at position 3 contributes to rotatable bonds (7–8), influencing conformational flexibility and binding kinetics.

Biological Implications:

  • Halogenated analogs (target and 4-Cl/4-F compound) are more likely to exhibit kinase or protease inhibition due to halogen-bonding capabilities. The furan-containing analog may target oxidative stress pathways, given furan’s redox activity.

Biological Activity

The compound 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and mechanisms of action against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves multi-step reactions that include Gewald reaction, amination, and rearrangement processes. The specific compound under discussion incorporates a 3,4-dichlorophenyl group and a prop-2-enyl moiety which are crucial for its biological activity.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₅Cl₂N₃O₂S
  • Molecular Weight: 396.30 g/mol

Anticancer Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

Key Findings:

  • Cytotoxicity: The compound showed varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation. For instance:
    • MCF-7 cells exhibited an IC50 of 34.81 ± 4.5 µM.
    • PC-3 cells demonstrated a reduced viability with increasing concentrations of the compound.
  • Mechanism of Action: Molecular docking studies revealed that the compound interacts with key targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are critical pathways in cancer cell survival and proliferation .

Structure–Activity Relationship (SAR)

The SAR analysis highlighted that modifications in the substituents on the thieno[2,3-d]pyrimidine core significantly influence biological activity. For example:

  • The presence of electron-withdrawing groups like chlorine enhances cytotoxic effects.
  • The prop-2-enyl group is essential for maintaining high activity levels against targeted cancer cells .

Case Studies

  • Combination Therapy with Doxorubicin:
    • In studies combining this compound with doxorubicin (DOX), it was observed that certain derivatives significantly reduced the toxicity of DOX towards normal cells while maintaining or enhancing its efficacy against cancer cells .
    • For instance, compounds like BS230 demonstrated a synergistic effect when used in conjunction with DOX, reducing MCF10A cell viability by 24% while significantly impacting MCF7 cells .
CompoundIC50 (MCF7)IC50 (PC3)Effect on Doxorubicin
2-[...]34.81 ± 4.5 µMNot specifiedReduced toxicity to normal cells
BS230Not specifiedNot specifiedSynergistic enhancement

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The compound is typically synthesized via multi-step routes involving sulfanyl coupling, cyclization, and functionalization. Key steps include:

  • Thienopyrimidinone core formation : Cyclization of substituted thiophene derivatives under reflux with acetic acid or DMF as solvents (120–140°C) .
  • Sulfanyl group introduction : Nucleophilic substitution using mercapto intermediates under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Allyl/prop-2-enyl functionalization : Controlled alkylation with allyl bromide in the presence of potassium carbonate as a base . Critical conditions include temperature control (±5°C tolerance), anhydrous solvents, and catalyst selection (e.g., Pd catalysts for coupling reactions).

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.3–7.8 ppm, allyl protons at δ 5.1–5.9 ppm). Discrepancies in integration ratios signal impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 526.0521 for C₃₀H₂₂Cl₂N₂O₂S₂) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thioether (C-S) vibrations (~650 cm⁻¹) .

Q. What purification techniques are recommended for achieving high-purity samples (>95%)?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:2) to isolate intermediates .
  • Recrystallization : Ethanol/water mixtures optimize crystal formation for X-ray diffraction analysis .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields in the sulfanyl coupling step?

  • Catalyst Screening : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
  • Solvent Optimization : Switch from DMF to THF or dichloromethane to enhance nucleophilicity of the thiol group .
  • Temperature Gradients : Perform reactions at 0°C → room temperature to stabilize reactive intermediates .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify misassigned peaks .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., allyl group orientation) via single-crystal analysis .
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility in the thienopyrimidinone ring .

Q. What in silico methods are suitable for predicting the binding affinity of this compound to kinase targets?

  • Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, CDK2) using flexible side-chain protocols .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .
  • Pharmacophore Modeling (MOE) : Identify critical interactions (e.g., hydrogen bonds with hinge regions) for structure-activity relationship (SAR) studies .

Q. How should stability studies be designed to assess the compound’s degradation pathways under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolysis of the oxoethyl group) with a C18 column and electrospray ionization .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

Q. What experimental approaches can elucidate the metabolic fate of this compound in in vitro models?

  • Liver Microsome Assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and NADPH to identify phase I metabolites .
  • Mass Fragmentation Trees : Use Q-TOF MS/MS to map metabolic pathways (e.g., allyl oxidation to epoxides) .
  • Recombinant Enzymes : Test glucuronidation (UGT1A1) and sulfation (SULT1A1) activities to predict phase II metabolism .

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